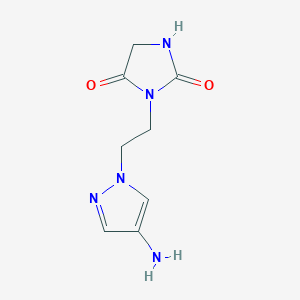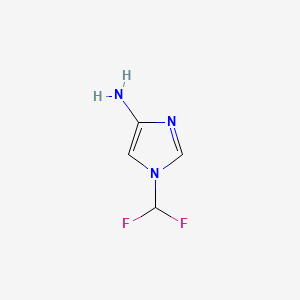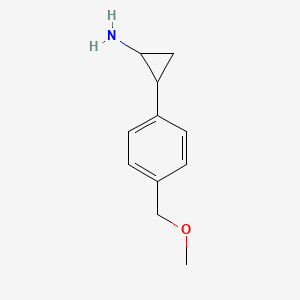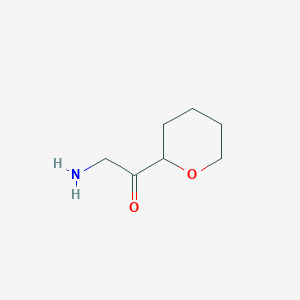
2-Amino-1-(tetrahydro-2h-pyran-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(tetrahydro-2H-pyran-2-yl)ethan-1-one is an organic compound with the molecular formula C7H13NO2. This compound is characterized by the presence of an amino group and a tetrahydropyran ring, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(tetrahydro-2H-pyran-2-yl)ethan-1-one typically involves the reaction of tetrahydropyran derivatives with amino compounds. One common method includes the reaction of tetrahydropyran-2-carboxylic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(tetrahydro-2H-pyran-2-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-1-(tetrahydro-2H-pyran-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents.
Industry: The compound is employed in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(tetrahydro-2H-pyran-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The tetrahydropyran ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
1-(Tetrahydro-2H-pyran-4-yl)ethanone: This compound shares the tetrahydropyran ring but lacks the amino group, making it less versatile in certain reactions.
2-Tetrahydropyranyl acrylate: This compound contains a tetrahydropyran ring and an acrylate group, used in polymer synthesis and material science.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: This compound has a hydroxylamine group, used in DNA research and detection of single-strand breaks.
Uniqueness: 2-Amino-1-(tetrahydro-2H-pyran-2-yl)ethan-1-one is unique due to the presence of both an amino group and a tetrahydropyran ring, providing a combination of reactivity and stability that is valuable in various chemical and biological applications.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-amino-1-(oxan-2-yl)ethanone |
InChI |
InChI=1S/C7H13NO2/c8-5-6(9)7-3-1-2-4-10-7/h7H,1-5,8H2 |
InChI Key |
AEVRYVKUFWPUFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline](/img/structure/B13541039.png)
![[4-Bromo-2-(dimethylphosphoryl)phenyl]methanamine](/img/structure/B13541040.png)
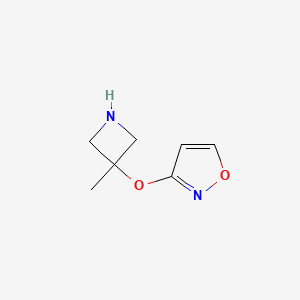
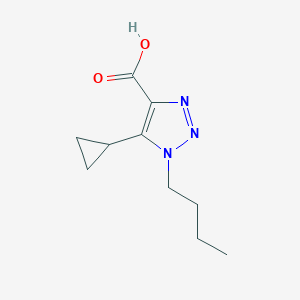


![Methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B13541053.png)
